4-(2-羟基丙酰基)苯甲腈

描述

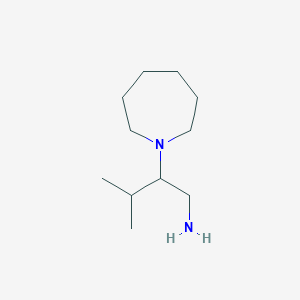

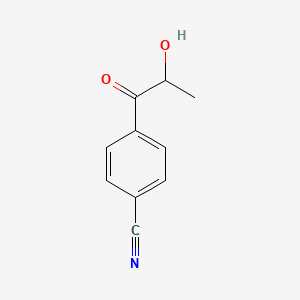

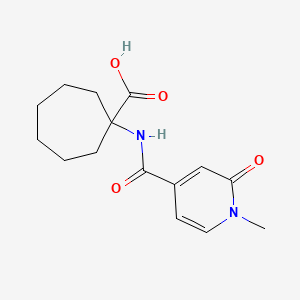

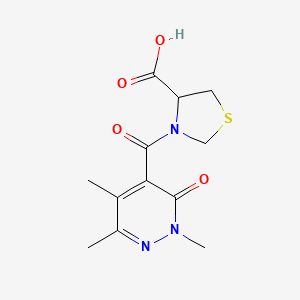

4-(2-Hydroxypropanoyl)benzonitrile is a chemical compound with the molecular formula C10H9NO2. It is also known by its CAS number 1266343-99-0. The compound is related to benzonitrile, a versatile chemical that plays key roles in the synthesis of various compounds .

Synthesis Analysis

The synthesis of benzonitriles, including 4-(2-Hydroxypropanoyl)benzonitrile, can be achieved via amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . This reaction can proceed smoothly under mild reaction conditions and without the aid of any metals, additional oxidants, or strong bases, making this an efficient and environmentally friendly method to access benzonitriles .

Molecular Structure Analysis

The molecular structure of 4-(2-Hydroxypropanoyl)benzonitrile has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of the compound .

Chemical Reactions Analysis

Benzonitrile, a related compound, is a versatile chemical that plays key roles in the synthesis of benzoic acid, benzylamine, benzamide, pesticides, and dyes . It is also a prominent intermediate for the production of benzoguanamine, which is a widely used advanced coating .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(2-Hydroxypropanoyl)benzonitrile include its molecular weight, which is 175.18 g/mol. More detailed information about its physical and chemical properties, such as melting point, boiling point, and density, can be found on chemical databases .

科学研究应用

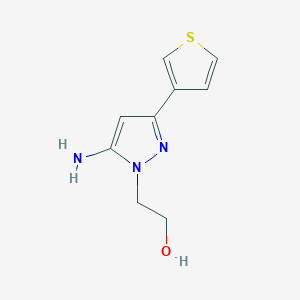

光聚合和材料科学

一个新型化合物,其色团基团与氨氧基团相连,展示了光聚合技术方面的重大进展。该化合物在紫外辐射下分解生成烷基和亚硝基自由基,展示了在创造具有特定光物理或光化学性质的先进材料方面的潜力。这些发展突显了该化学物质在设计具有定制性能的材料方面的应用,适用于各种工业应用,包括涂料和粘合剂 (Guillaneuf et al., 2010)。

农业和害虫管理

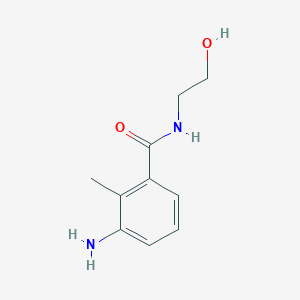

从类似于4-(2-羟基丙酰基)苯甲腈结构衍生的羟氨酸对谷物作物对抗害虫和疾病的防御机制起着至关重要的作用。它们在抵御昆虫、真菌和细菌方面的有效性,以及在除草剂解毒和植物间化学效应方面的作用,表明了其在农业应用方面的重要性。这些物质可以被利用来开发更有效的作物保护策略,减少对合成杀虫剂的依赖,增强可持续农业实践 (Niemeyer, 1988)。

皮肤科应用

对非类固醇雄激素受体拮抗剂的研究,如特定苯甲腈衍生物,表明了其在皮肤科学中的潜在应用,特别是在控制皮脂和治疗雄激素性脱发方面。这些化合物的效力、选择性和体内活性,结合其快速的系统代谢,表明了一种有前途的管理与雄激素对皮肤相关疾病的方法,而不会产生显著的系统副作用。其无光毒性进一步强调了它们在皮肤科学中局部应用的适用性 (Li et al., 2008)。

能源存储和转换

在高压锂离子电池中使用4-(三氟甲基)-苯甲腈作为电解质添加剂,展示了该化学物质在增强能源存储技术方面的作用。这种化合物显著提高了锂镍锰氧化物阴极的循环稳定性和容量保持,表明了其在开发更高效耐用电池方面的实用性。这种进步对于向可再生能源的过渡和提高电动车性能至关重要 (Huang et al., 2014)。

防腐蚀

苯甲腈衍生物在酸性环境中作为轻钢的防腐蚀剂表现出卓越的效率。它们在金属表面的吸附特性和保护膜的形成表明了它们在保护工业设备和基础设施免受腐蚀方面的适用性。这种特性对于酸性介质普遍存在的行业尤为重要,为延长金属部件的使用寿命和降低维护成本提供了一种手段 (Chaouiki et al., 2018)。

未来方向

In view of the synthetic value and inspired by the growing demand for developing new benzannulation strategies to diversify substituted benzonitriles, future research could focus on the synthesis of substituted benzonitriles via amino-catalyzed regioselective [3+3] benzannulation of enals and 4-arylsulfonyl-2-butenenitriles .

属性

IUPAC Name |

4-(2-hydroxypropanoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7(12)10(13)9-4-2-8(6-11)3-5-9/h2-5,7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZKRIPEEDZFCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Hydroxypropanoyl)benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(trimethyl-1H-pyrazol-4-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B1523222.png)

![1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine](/img/structure/B1523229.png)

![Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate](/img/structure/B1523231.png)

![2-{[(4-Aminoquinazolin-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B1523232.png)